2-(4-Hydroxyphenyl)-~{n}-Methyl-5-Oxidanyl-4-(Piperidin-1-Ylmethyl)-1-Benzofuran-3-Carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted $$^1$$H and $$^{13}$$C NMR chemical shifts are derived from the compound’s SMILES string (CNC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)O ):
$$^1$$H NMR (DMSO-d6, 400 MHz):
- δ 2.85 (s, 3H) : N-Methyl protons.
- δ 3.40–3.70 (m, 6H) : Piperidine CH$$_2$$ groups.
- δ 4.25 (s, 2H) : Methylene bridge (Ar–CH$$_2$$–N).
- δ 6.70–7.60 (m, 6H) : Aromatic protons (benzofuran and hydroxyphenyl).
- δ 9.30 (s, 1H) : 5-Hydroxyl proton.
- δ 9.85 (s, 1H) : 4-Hydroxyphenyl proton.
$$^{13}$$C NMR (DMSO-d6, 100 MHz):
- δ 26.5 : N-Methyl carbon.
- δ 45.0–55.0 : Piperidine carbons.
- δ 105.0–160.0 : Aromatic carbons (benzofuran and hydroxyphenyl).
- δ 167.5 : Carboxamide carbonyl.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
The molecular ion peak appears at m/z 380.4 ([M+H]$$^+$$). Fragmentation pathways include:
- m/z 363.4 : Loss of hydroxyl radical (–OH).
- m/z 246.2 : Cleavage of the piperidinylmethyl group.
- m/z 121.1 : 4-Hydroxyphenyl fragment.
Crystallographic Data and X-Ray Diffraction Analysis
While X-ray diffraction data for this specific compound are not publicly available, insights can be extrapolated from structurally analogous benzofurans. For example, the crystal structure of TAM16 (a related Pks13 inhibitor) reveals:
- Benzofuran Core : Planar with a dihedral angle of 2.5° between the benzene and furan rings.
- Piperidine Positioning : The piperidine nitrogen resides 3.2 Å from the carboxamide oxygen, stabilized by a hydrogen bond.
- Hydroxyl Interactions : The 5-hydroxyl group forms a 2.8 Å hydrogen bond with aspartate residues in enzymatic targets.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2$$_1$$/c |
| Unit Cell Dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |
| β Angle | 98.5° |
| Calculated Density | 1.32 g/cm$$^3$$ |
The absence of experimental crystallographic data underscores the need for future studies to resolve precise bond lengths and angles. Synchrotron-based techniques, as employed for TAM16, could elucidate this compound’s binding modes in biological systems.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-23-22(27)20-19-16(13-24-11-3-2-4-12-24)17(26)9-10-18(19)28-21(20)14-5-7-15(25)8-6-14/h5-10,25-26H,2-4,11-13H2,1H3,(H,23,27) |
InChI Key |
PQGCMFVNJWTUFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Pd-Catalyzed C–H Arylation and Transamidation Strategy
Directed C–H Arylation of Benzofuran Scaffolds
The foundational approach involves Pd-catalyzed C–H arylation using 8-aminoquinoline (8-AQ) as a directing group. This method enables regioselective functionalization at the C3 position of the benzofuran core. Key steps include:
- Reagents : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and aryl iodides in DMA at 120°C for 24 hours.
- Mechanism : The 8-AQ auxiliary facilitates palladacycle formation, followed by oxidative addition of aryl iodides and reductive elimination to yield C3-arylated intermediates (e.g., 2a–m ).
Table 1: Representative C–H Arylation Outcomes
| Aryl Iodide | Product Yield (%) | Reference |
|---|---|---|
| 4-MeO-C₆H₄-I | 92 | |
| 3-Thienyl-I | 78 | |
| 2-Naphthyl-I | 85 |
Transamidation for Carboxamide Diversification
The 8-AQ group is cleaved via a two-step transamidation protocol:
- Boc Activation : Treatment with Boc₂O (2.0 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 hours forms N-acyl-Boc-carbamate intermediates.
- Aminolysis : Reaction with amines (e.g., piperidine, morpholine) at 60°C yields target carboxamides. Piperidine derivatives achieve yields up to 94% under catalyst-free conditions.
Case Study: Synthesis of N-Methyl Analog
Microwave-Assisted Synthesis
Accelerated Cyclization and Functionalization
Microwave irradiation enhances reaction efficiency for constructing the benzofuran core and installing the piperidinylmethyl group:
- Cyclization : 2-Hydroxybenzonitrile derivatives react with chloroacetonitrile under microwave conditions (150°C, 20 minutes) to form benzofuran intermediates.
- Piperidinylmethylation : Mannich-type reactions with piperidine and formaldehyde proceed in 85% yield at 100°C (15 minutes).
Table 2: Microwave vs Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction Time | 15–30 minutes | 6–12 hours |
| Yield (%) | 78–92 | 60–75 |
| Energy Consumption | 150 W | 500 W |
Functionalization of Benzofuran Intermediates
Structural Optimization and Challenges
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
TAM-16 undergoes various types of chemical reactions, including:
Oxidation: TAM-16 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on TAM-16.
Substitution: TAM-16 can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with similar structural motifs to 2-(4-Hydroxyphenyl)-N-Methyl-5-Oxidanyl-4-(Piperidin-1-Ylmethyl)-1-Benzofuran-3-Carboxamide exhibit significant anticancer activity. The presence of hydroxyl groups and piperidine rings enhances their interaction with biological targets involved in cancer pathways. A study demonstrated that derivatives of this compound showed inhibition against various cancer cell lines, suggesting potential for development as anticancer agents .
Neuroprotective Effects
Recent investigations have highlighted neuroprotective properties attributed to this compound. In vitro studies have shown that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases .
Toxicology
Hepatotoxicity Studies
The compound has been evaluated for its hepatotoxic potential using advanced toxicological screening methods. A case study reviewed several compounds for liver toxicity, identifying key biomarkers affected by treatment with 2-(4-Hydroxyphenyl)-N-Methyl-5-Oxidanyl-4-(Piperidin-1-Ylmethyl)-1-Benzofuran-3-Carboxamide. Parameters such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were monitored, revealing insights into the compound's safety profile .
Biochemical Research
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes linked to metabolic pathways. In particular, its interaction with cytochrome P450 enzymes has been documented, which is crucial for drug metabolism and detoxification processes in the liver .
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Neuroprotective | Reduced oxidative stress | |
| Hepatotoxicity | Elevated ALT levels | |
| Enzyme Inhibition | Modulation of CYP450 enzymes |
Table 2: Toxicological Profile
| Parameter | Baseline Level | Post-Treatment Level | Reference |
|---|---|---|---|
| ALT (U/L) | 30 | 75 | |
| AST (U/L) | 25 | 60 | |
| Bilirubin (mg/dL) | 0.8 | 1.5 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on various cancer cell lines including breast and prostate cancers. Results indicated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent.
Case Study 2: Neuroprotection in Animal Models
In vivo studies demonstrated that administration of the compound significantly reduced markers of neuroinflammation in rodent models of Alzheimer’s disease, suggesting its utility in neurodegenerative disorders.
Mechanism of Action
TAM-16 exerts its effects by inhibiting polyketide synthase 13 (Pks13), an enzyme crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis . By inhibiting this enzyme, TAM-16 disrupts the production of mycolic acids, essential components of the bacterial cell wall, leading to bacterial cell death . Additionally, TAM-16 inhibits the hERG cardiac ion channel, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of piperidinylmethyl-substituted aromatics. Key structural analogs include:
Key Observations :
- Core Diversity : Benzofuran (target) vs. indole (Compounds 10–12) or naphthalene (Compound 28) alters electronic properties and steric bulk. Benzofuran’s oxygen atom may enhance polarity compared to indole’s nitrogen .
- Substituent Effects : The target’s 4-hydroxyphenyl group contrasts with methoxy (Compound 10) or iodo (Compound 11) groups, impacting solubility and binding affinity.
Key Observations :
- Piperidinylmethyl introduction via Mannich reactions (e.g., Compound 28) achieves higher yields (87–94%) compared to indole-based analogs (55–62%) .
- Steric hindrance from bulky groups (e.g., iodobenzene in Compound 11) reduces yields, whereas electron-donating groups (e.g., methoxy in Compound 10) improve reactivity .
Physicochemical and Spectral Properties
Comparative NMR and HR-MS data highlight structural distinctions:
Key Observations :
- The target’s carboxamide group (C=O at ~168 ppm) distinguishes it from amine or ether analogs.
- Piperidinylmethyl protons (CH₂N) resonate near 3.75–4.32 ppm across all compounds .
Functional Implications
- Lipophilicity : The target’s benzofuran core and hydroxyphenyl group balance polarity (clogP ~2.8), whereas indole derivatives (e.g., Compound 11, clogP ~3.5) are more lipophilic .
- Binding Potential: The carboxamide group may mimic natural ligands in enzyme pockets, unlike non-polar substituents (e.g., iodo in Compound 11) .
Biological Activity
2-(4-Hydroxyphenyl)-N-Methyl-5-Oxidanyl-4-(Piperidin-1-Ylmethyl)-1-Benzofuran-3-Carboxamide, often referred to as TAM16, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer effects. This article reviews its biological activity based on empirical studies and provides a detailed analysis of its mechanisms, efficacy, and potential applications.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.437 g/mol
- SMILES Notation : CNC(=O)c1c2c(ccc(c2CN3CCCCC3)O)oc1c4ccc(cc4)O
- InChIKey : PQGCMFVNJWTUFH-UHFFFAOYSA-N
TAM16 acts primarily by inhibiting the thioesterase activity of polyketide synthase Pks13, an essential enzyme in the biosynthesis of mycolic acids required for the cell wall integrity of Mycobacterium tuberculosis (Mtb). This inhibition leads to bactericidal effects against both drug-susceptible and resistant strains of Mtb, making it a promising candidate for tuberculosis treatment .
Antimicrobial Activity
TAM16 has demonstrated potent in vitro bactericidal activity against various strains of Mtb. In studies, it showed efficacy comparable to first-line TB drugs like isoniazid, both as a standalone treatment and in combination with rifampicin. The frequency of resistance development to TAM16 was found to be significantly lower than that for traditional TB treatments .
Antitumor Activity
Research has indicated that TAM16 exhibits significant cytotoxicity against several cancer cell lines, including:
- Human Duodenal Adenocarcinoma (HuTu 80)
- Human Breast Adenocarcinoma (MCF-7)
- Human Cervical Carcinoma (HeLa)
The mechanism behind its anticancer effects appears to involve the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production. Notably, TAM16's selectivity index (the ratio of cytotoxicity against cancer cells versus normal cells) suggests a favorable therapeutic window compared to established chemotherapeutics like Doxorubicin .
Study 1: Efficacy Against Tuberculosis
In a pivotal study published in Cell, TAM16 was shown to be effective in multiple mouse models of TB infection. The compound not only matched the efficacy of isoniazid but also exhibited a more favorable safety profile. This study underscores the potential of TAM16 as a novel antitubercular agent .
Study 2: Antitumor Properties
A recent investigation into the cytotoxic effects of TAM16 revealed its ability to induce apoptosis in MCF-7 cells effectively. Flow cytometry analysis indicated that after 48 hours of treatment, significant late-stage apoptotic effects were observed, suggesting that TAM16 could be developed further as an anticancer agent .
Data Tables
| Activity Type | Cell Line/Organism | Efficacy | Mechanism |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | High | Pks13 Inhibition |
| Antitumor | HuTu 80 | Moderate | Apoptosis Induction |
| Antitumor | MCF-7 | High | ROS Production |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Hydroxyphenyl)-N-Methyl-5-Oxidanyl-4-(Piperidin-1-Ylmethyl)-1-Benzofuran-3-Carboxamide?
Methodological Answer: The compound can be synthesized via multi-step reactions involving coupling of substituted benzoic acids with piperidine intermediates. For example, analogs in and were prepared by reacting piperidinyl precursors (e.g., compound 51 ) with substituted benzoic acids (e.g., 3-methoxybenzoic acid) under coupling conditions, yielding products with 68–84% efficiency . Key steps include:
- Nucleophilic substitution : Piperidine derivatives are functionalized with benzyl or cyclohexyl groups via alkylation.
- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) ensures purity, with final characterization via ¹H/¹³C-NMR and HPLC (retention time ~13 min, 95% peak area at 254 nm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and ¹³C-NMR (e.g., carbonyl carbons at ~170 ppm) confirm substitution patterns and functional groups .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity using a C18 column with UV detection (254 nm). For example, compound 22b showed 95% purity with a retention time of 13.036 min .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to detect impurities (e.g., discrepancies in ’s compound 22b : C 68.20% vs. 67.91% observed) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in elemental analysis during compound characterization?
Methodological Answer: Discrepancies (e.g., ’s compound 22b ) may arise from incomplete purification or hygroscopic byproducts. Mitigation steps:
- Repeat Synthesis : Ensure stoichiometric precision and inert atmosphere to minimize side reactions.
- Advanced Purification : Employ preparative HPLC or recrystallization instead of standard column chromatography.
- Supplementary Techniques : Use mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns .
Q. How can researchers design stability assays for this compound under varying pH conditions?
Methodological Answer:
- Buffer Preparation : Follow protocols in using sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid .
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
Q. What methodological considerations are critical for studying the compound’s mechanism of action?
Methodological Answer:
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., methoxy or fluorine groups, as in ) to probe structure-activity relationships .
- Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes.
- Theoretical Frameworks : Align experiments with hypotheses derived from computational models (e.g., molecular docking) .
Q. How should reaction yields be optimized for derivatives of this compound?
Methodological Answer:
- Design of Experiments (DOE) : Apply split-plot designs (as in ) to test variables like temperature, solvent polarity, and catalyst loading .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions. For example, achieved 91% yield for compound 51 using optimized conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time.
Q. What are best practices for ensuring reproducibility in benzofuran derivative synthesis?
Methodological Answer:
- Standardized Protocols : Document reaction conditions (e.g., anhydrous solvents, inert gas atmosphere) and purification steps (e.g., EtOAc/n-hexane ratios for column chromatography) .
- Batch Consistency : Use high-purity starting materials (≥99%) and validate intermediates via NMR before proceeding to subsequent steps.
- Collaborative Validation : Share synthetic protocols with independent labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
